molecular formula C7H6F3N B160387 4-Methyl-2-(trifluoromethyl)pyridine CAS No. 1620-79-7

4-Methyl-2-(trifluoromethyl)pyridine

Cat. No.: B160387
CAS No.: 1620-79-7
M. Wt: 161.12 g/mol
InChI Key: OCNWLIIDVTZUKJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

4-Methyl-2-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new carbon-carbon bonds .

Pharmacokinetics

Its use in the suzuki–miyaura coupling reaction suggests that it has a significant impact on the bioavailability of the resulting compounds .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various agrochemical and pharmaceutical ingredients . The biological activities of the resulting compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions need to be exceptionally mild and functional group tolerant .

Biochemical Analysis

Biochemical Properties

It is known that trifluoromethylpyridines (TFMPs) are used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Cellular Effects

Tfmp derivatives have been used in the pharmaceutical and veterinary industries, with several products containing the TFMP moiety having been granted market approval . This suggests that these compounds may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that TFMP derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that TFMP derivatives are used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that TFMP derivatives are used in the pharmaceutical and veterinary industries , suggesting that they may have significant effects at various dosages.

Metabolic Pathways

It is known that TFMP derivatives are used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may interact with various enzymes and cofactors.

Transport and Distribution

It is known that TFMP derivatives are used in the pharmaceutical and veterinary industries , suggesting that they may interact with various transporters and binding proteins.

Subcellular Localization

It is known that TFMP derivatives are used in the pharmaceutical and veterinary industries , suggesting that they may be directed to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of 4-methylpyridine using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of metal catalysts, such as palladium or copper, can further improve the reaction rates and selectivity. Additionally, vapor-phase reactions have been explored for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethylpyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

4-Methyl-2-(trifluoromethyl)pyridine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly valuable in the design of molecules with specific biological activities and chemical reactivity .

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNWLIIDVTZUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563695
Record name 4-Methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-79-7
Record name 4-Methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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